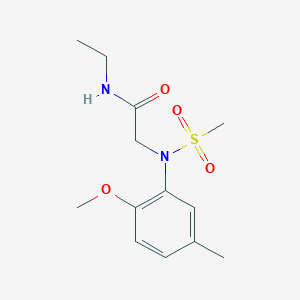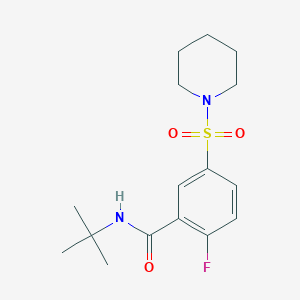![molecular formula C27H21NO5 B5083645 ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5083645.png)
ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate, also known as EFPBC, is a chemical compound that belongs to the class of benzo[f]chromene derivatives. EFPBC has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate is not fully understood, but several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been reported to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has also been shown to activate the AMPK signaling pathway, which plays a key role in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Furthermore, ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been reported to exhibit antioxidant activity and to protect cells from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate is its potential as a lead compound for the development of anticancer drugs. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, and it has a favorable toxicity profile. However, one of the limitations of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate is its poor solubility, which can make it difficult to use in in vivo studies. Furthermore, the mechanism of action of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate is not fully understood, which makes it challenging to optimize its pharmacological properties.
Orientations Futures
There are several future directions for the research on ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate. One of the areas of interest is the optimization of its pharmacological properties, such as solubility and bioavailability. Furthermore, the mechanism of action of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate needs to be further elucidated to understand its potential as a therapeutic agent. Another area of research is the development of novel derivatives of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate with improved pharmacological properties. Finally, the potential applications of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate in other areas, such as neurodegenerative diseases and cardiovascular diseases, need to be explored further.
Conclusion:
In conclusion, ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate exhibits anticancer, antiviral, and anti-inflammatory activities, and its mechanism of action is not fully understood. The synthesis of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate involves the reaction of 2-furoyl chloride with 1-phenyl-1H-benzo[f]chromene-2-carboxylic acid in the presence of triethylamine. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate involves the reaction of 2-furoyl chloride with 1-phenyl-1H-benzo[f]chromene-2-carboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with ethylamine to obtain ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate. The synthesis of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been reported in several research articles, and the yield of the reaction can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
Ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been studied extensively for its potential applications in drug discovery and development. Several research studies have reported that ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate exhibits anticancer, antiviral, and anti-inflammatory activities. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential lead compound for the development of anticancer drugs. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has also been reported to exhibit antiviral activity against herpes simplex virus and respiratory syncytial virus. Furthermore, ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
ethyl 3-(furan-2-carbonylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5/c1-2-31-27(30)24-22(18-10-4-3-5-11-18)23-19-12-7-6-9-17(19)14-15-20(23)33-26(24)28-25(29)21-13-8-16-32-21/h3-16,22H,2H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEHNYOWGMVBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C4=CC=CC=C4C=C2)NC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5083567.png)


![1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5083573.png)
![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5083579.png)
![2-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloroimidazo[1,2-a]pyridine](/img/structure/B5083595.png)
![ethyl (5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5083597.png)
![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5083605.png)


![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B5083621.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5083626.png)
![1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5083639.png)
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5083643.png)